tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate
CAS No.:
Cat. No.: VC13624994
Molecular Formula: C20H37BN2O5SSi
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H37BN2O5SSi |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]-N-(2-trimethylsilylethoxymethyl)carbamate |
| Standard InChI | InChI=1S/C20H37BN2O5SSi/c1-18(2,3)26-17(24)23(14-25-11-12-30(8,9)10)16-22-13-15(29-16)21-27-19(4,5)20(6,7)28-21/h13H,11-12,14H2,1-10H3 |
| Standard InChI Key | HBNMLZWVAOSFSG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Architecture
The compound’s IUPAC name, tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate, delineates its three primary components:
-
Thiazole Backbone: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole ring is substituted at position 5 with a boronic ester and at position 2 with a carbamate group .
-
Pinacol Boronic Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5 enhances stability and reactivity for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .
-
Dual Protective Groups: The carbamate nitrogen is functionalized with a tert-butoxycarbonyl (Boc) group and a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The Boc group offers acid-labile protection, while the SEM group provides orthogonal stability under basic and nucleophilic conditions, enabling sequential deprotection strategies .
Table 1: Key Identifiers and Synonyms
Synthetic Pathways and Methodological Considerations
Strategic Retrosynthesis
The compound is synthesized through a sequence prioritizing the installation of protective groups and the boronic ester moiety:
-
Thiazole Core Formation: Cyclization of thiourea derivatives with α-halo ketones yields the 2-aminothiazole scaffold.
-
SEM Protection: Treatment of the thiazole amine with (2-(trimethylsilyl)ethoxy)methyl chloride under basic conditions introduces the SEM group, shielding the nitrogen during subsequent reactions .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base installs the Boc group, completing the dual-protection strategy .
-
Boronic Ester Installation: Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>) introduces the pinacol boronic ester at position 5 .
Critical Reaction Optimization
-
Palladium Catalysis: Suzuki-Miyaura couplings require anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis. Catalyst loadings of 1–5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> in tetrahydrofuran (THF) or dioxane at 60–80°C are typical .
-
Orthogonal Deprotection: The SEM group is removed with tetrabutylammonium fluoride (TBAF), while the Boc group is cleaved with trifluoroacetic acid (TFA), allowing sequential functionalization .
Table 2: Representative Synthetic Conditions
Applications in Medicinal Chemistry and Drug Development
Role in Kinase Inhibitor Synthesis
This compound serves as a pivotal intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, as exemplified by the patented thieno[3,2-d]pyrimidine derivatives . The boronic ester enables Suzuki coupling with heteroaryl halides, while the SEM group prevents undesired side reactions at the carbamate nitrogen during cross-coupling. Subsequent deprotection reveals the free amine for further derivatization, such as reductive amination or acylations .
Case Study: PI3Kα Inhibitor Assembly
-
Suzuki Coupling: The boronic ester reacts with a chlorothienopyrimidine under Pd catalysis, forming a biaryl linkage critical for target binding.
-
SEM Deprotection: TBAF-mediated cleavage of the SEM group exposes the secondary amine.
-
Reductive Amination: Condensation with morpholine-4-carbaldehyde and sodium triacetoxyborohydride yields the final PI3Kα inhibitor, demonstrating IC<sub>50</sub> values < 10 nM in biochemical assays .
Future Directions and Research Opportunities
Expanding Synthetic Utility
-
Photoredox Catalysis: Leveraging the boronic ester in metallaphotoredox cross-couplings for C–N bond formation.
-
Bioconjugation: Exploiting the SEM group for site-specific protein modification via transition-metal-free reactions.
Targeted Drug Discovery
-
PROTAC Development: Incorporating this compound into proteolysis-targeting chimeras (PROTACs) for degradation of oncogenic kinases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume